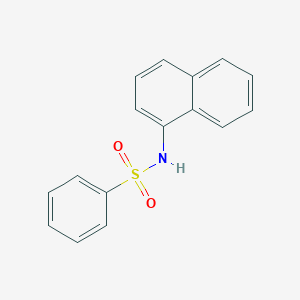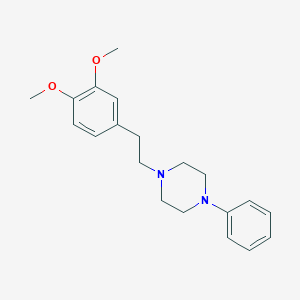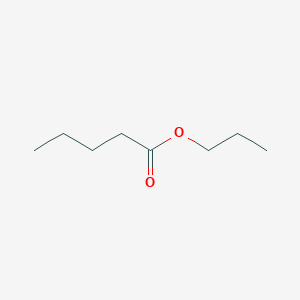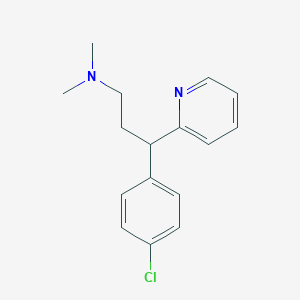
Diphenylthiophosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylthiophosphinic acid, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a thiophosphinic acid derivative that is widely used as a ligand in coordination chemistry. It has also been extensively studied for its biological and physiological effects, making it a promising compound for future research.
Mecanismo De Acción
The mechanism of action of Diphenylthiophosphinic acid is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. In addition, Diphenylthiophosphinic acid has been shown to exhibit antioxidant properties, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
Diphenylthiophosphinic acid has been studied for its potential biological and physiological effects, including its anticancer and antimicrobial properties. In vitro studies have shown that Diphenylthiophosphinic acid can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In addition, Diphenylthiophosphinic acid has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Diphenylthiophosphinic acid in laboratory experiments is its ease of synthesis and availability. Diphenylthiophosphinic acid is a relatively inexpensive compound that can be synthesized using standard laboratory equipment. However, one limitation of using Diphenylthiophosphinic acid is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for research involving Diphenylthiophosphinic acid. One area of interest is the development of new catalytic applications for Diphenylthiophosphinic acid, including its use in the synthesis of new materials. In addition, further studies are needed to fully understand the mechanism of action of Diphenylthiophosphinic acid and its potential applications in the field of medicinal chemistry. Finally, more research is needed to explore the potential toxicity of Diphenylthiophosphinic acid and its safety for use in various applications.
Métodos De Síntesis
Diphenylthiophosphinic acid can be synthesized through a variety of methods, including the reaction of diphenylphosphine with sulfur. Another method involves the reaction of diphenylphosphine with sulfur monochloride, followed by hydrolysis to yield Diphenylthiophosphinic acid. The synthesis of Diphenylthiophosphinic acid is relatively straightforward and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
Diphenylthiophosphinic acid has been extensively studied for its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. As a ligand, Diphenylthiophosphinic acid has been shown to form stable complexes with a wide range of metal ions, making it a promising candidate for catalytic applications. In addition, Diphenylthiophosphinic acid has been used as a precursor for the synthesis of various materials, including metal sulfides and metal phosphides.
Propiedades
Número CAS |
14278-72-9 |
|---|---|
Nombre del producto |
Diphenylthiophosphinic acid |
Fórmula molecular |
C12H11OPS |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
hydroxy-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,15) |
Clave InChI |
UHFIMVQOGRRZRM-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
Otros números CAS |
14278-72-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)


![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)




